molecular formula C8H5BrClF3O3S B13898340 2-Bromo-5-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride CAS No. 694514-20-0

2-Bromo-5-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B13898340
CAS No.: 694514-20-0
M. Wt: 353.54 g/mol
InChI Key: OEDZIFUWJBMDAA-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C8H5BrClF3O3S and a molecular weight of 353.54 g/mol . This compound is characterized by the presence of bromine, methoxy, trifluoromethyl, and sulfonyl chloride functional groups attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride typically involves the following steps:

    Methoxylation: The addition of a methoxy group (-OCH3) to the benzene ring.

    Trifluoromethylation: The incorporation of a trifluoromethyl group (-CF3) into the benzene ring.

    Sulfonylation: The attachment of a sulfonyl chloride group (-SO2Cl) to the benzene ring.

These reactions are carried out under controlled conditions, often involving the use of catalysts and specific reagents to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The replacement of one functional group with another.

    Oxidation Reactions: The addition of oxygen or the removal of hydrogen.

    Reduction Reactions: The addition of hydrogen or the removal of oxygen.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity with various molecular targets. The compound can interact with nucleophiles, electrophiles, and other reactive species, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways and molecular targets depend on the context of its use and the nature of the reactions involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Bromo-5-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the methoxy group, in particular, differentiates it from other similar compounds and influences its behavior in chemical reactions .

Properties

CAS No.

694514-20-0

Molecular Formula

C8H5BrClF3O3S

Molecular Weight

353.54 g/mol

IUPAC Name

2-bromo-5-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C8H5BrClF3O3S/c1-16-6-3-7(17(10,14)15)5(9)2-4(6)8(11,12)13/h2-3H,1H3

InChI Key

OEDZIFUWJBMDAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(F)(F)F)Br)S(=O)(=O)Cl

Origin of Product

United States

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